Cas no 87392-05-0 ((2R)-oxolane-2-carboxylic acid)

(2R)-oxolane-2-carboxylic acid structure
87392-05-0 structure
Nombre del producto:(2R)-oxolane-2-carboxylic acid
Número CAS:87392-05-0
MF:C5H8O3
Megavatios:116.115221977234
MDL:MFCD00211271
CID:61078
PubChem ID:24871607

(2R)-oxolane-2-carboxylic acid Propiedades químicas y físicas

Nombre e identificación

    • (R)-(+)-2-Tetrahydrofuroic acid
    • (R)-(+)-Tetrahydrofuran-2-carboxylic acid
    • (R)-(+)-Tetrahydro-2-furoic acid
    • Faropenem,Fropenem
    • RCTF
    • (R)-(+)-2-Carboxy tetrahydrofuroic acid
    • ((R)-(+)-Tetrahydro-2-furoic acid
    • Faropenem
    • Fropenem
    • R-(+)-Tetrahydro-2-furoic acid
    • (R)-Tetrahydro-2-furoic acid
    • D-Tetrahydro-furan-2-carboxylic acid
    • (r)-tetrahydrofuran-2-carboxylic acid
    • 2-Furancarboxylic acid, tetrahydro-, (2R)-
    • (r)-2-tetrahydrofuroic acid
    • (S)-2-Tetrahydrofuroic acid
    • (2R)-oxolane-2-carboxylic acid
    • r-tetrahydro-2-furoic acid
    • (+)-tetrahydro-2-furoic acid
    • 7396HFQ44J
    • tetrahydro-furan-2-carboxylic acid
    • (R)-2-Tetrahydrof
    • (2R)-Tetrahydro-2-furancarboxylic acid (ACI)
    • 2-Furancarboxylic acid, tetrahydro-, (R)- (ZCI)
    • (+)-Tetrahydrofuran-2-carboxylic acid
    • (R)-2-Tetrahydrofuranoic acid
    • (R)-(+)-2-Tetrahydrofuroic acid, 99% (98% ee) 1GR
    • (R)-(+)-Tetrahydro-2-furoic acid, 99% (98% ee)
    • (R)-(+)-Tetrahydro-2-furoic acid 99%
    • (R)-(+)-Tetrahydro-2-furoic acid≥ 99% (GC, Chiral purity)
    • (R)-Tetrahydrofuran-2-carboxylic Acid,99%e.e.
    • (R)-(+)-tetrahydrofuroic acid
    • AKOS015855820
    • EN300-116234
    • 87392-05-0
    • AC-3416
    • HY-W005223
    • (r)-(+)-2-carboxy-tetrahydrofuroic acid
    • UJJLJRQIPMGXEZ-SCSAIBSYSA-N
    • UNII-7396HFQ44J
    • AKOS006240057
    • (S)-(-)-2-Tetrahydrofuroic Acid
    • (R)tetrahydrofuran-2-carboxylic acid
    • Tetrahydro-2-furoic acid, (+)-
    • Q27094016
    • (r)-2-tetrahydrofurancarboxylic acid
    • T1740
    • DB03051
    • Q-200029
    • AS-12435
    • AC-3417
    • (2R)-tetrahydrofuran-2-ylcarboxylic acid
    • (r)-(+)-tetrahydro-2-furancarboxylic acid
    • (R)-(+)tetrahydro-2-furoic acid
    • (2r)-tetrahydro-2-furancarboxylic acid
    • MFCD00211271
    • (R)-(+)-2-Tetrahydrofuroicacid
    • CS-W005223
    • r-thfc
    • (R)-(+)-Tetrahydro-2-furoic acid, 99%
    • (R)-tetrahydro-furan-2-carboxylic acid
    • SCHEMBL353229
    • (R)-(-)-tetrahydrofuran-2-carboxylic acid
    • NS00069873
    • MDL: MFCD00211271
    • Renchi: 1S/C5H8O3/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H,6,7)/t4-/m1/s1
    • Clave inchi: UJJLJRQIPMGXEZ-SCSAIBSYSA-N
    • Sonrisas: C([C@@H]1OCCC1)(=O)O
    • Brn: 4658739

Atributos calculados

  • Calidad precisa: 116.04700
  • Masa isotópica única: 116.047
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 8
  • Cuenta de enlace giratorio: 1
  • Complejidad: 99.8
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Xlogp3: 0.2
  • Recuento de constructos de variantes mutuas: nothing
  • Superficie del Polo topológico: 46.5

Propiedades experimentales

  • Color / forma: Liquid
  • Denso: 1.209 g/mL at 25 °C(lit.)
  • Punto de fusión: No data available
  • Punto de ebullición: 128-129 °C/13 mmHg(lit.)
  • Punto de inflamación: Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • índice de refracción: n20/D 1.46(lit.)
  • PSA: 46.53000
  • Logp: 0.25000
  • PKA: 3.60±0.20(Predicted)
  • Actividad óptica: [α]23/D +4°, c = 1 in methanol
  • Disolución: Not determined

(2R)-oxolane-2-carboxylic acid Información de Seguridad

  • Símbolo: GHS05 GHS07
  • Promover:dangerous
  • Palabra de señal:Danger
  • Instrucciones de peligro: H302-H314
  • Declaración de advertencia: P280-P305+P351+P338-P310
  • Número de transporte de mercancías peligrosas:UN 3265 8/PG 3
  • Wgk Alemania:3
  • Código de categoría de peligro: 22-34
  • Instrucciones de Seguridad: S26-S36/37/39-S45
  • Señalización de mercancías peligrosas: C
  • Grupo de embalaje:III
  • Condiciones de almacenamiento:2-8 °C
  • Categoría de embalaje:III
  • Período de Seguridad:8
  • Términos de riesgo:R34
  • Nivel de peligro:8

(2R)-oxolane-2-carboxylic acid Datos Aduaneros

  • Código HS:2932190090
  • Datos Aduaneros:

    China Customs Code:

    2932190090

    Overview:

    2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

(2R)-oxolane-2-carboxylic acid PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Key Organics Ltd
AS-12435-1MG
(R)-(+)-Tetrahydro-2-furoic acid
87392-05-0 >98%
1mg
£37.00 2025-02-08
Key Organics Ltd
AS-12435-25G
(R)-(+)-Tetrahydro-2-furoic acid
87392-05-0 >98%
25g
£191.00 2025-02-08
eNovation Chemicals LLC
D540478-1g
(R)-(+)-2-Tetrahydrofuroicacid
87392-05-0 97%
1g
$100 2024-05-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062763-5g
(R)-Tetrahydrofuran-2-carboxylic acid
87392-05-0 98%
5g
¥31.00 2024-04-27
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY016410-25g
(R)-(+)-Tetrahydro-2-furoic Acid
87392-05-0 >97%
25g
¥110.00 2024-07-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062763-10g
(R)-Tetrahydrofuran-2-carboxylic acid
87392-05-0 98%
10g
¥52.00 2024-04-27
Apollo Scientific
OR315017-5g
(R)-(+)-2-Tetrahydrofuroic acid
87392-05-0 98+%
5g
£17.00 2025-03-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R93360-25g
(R)-(+)-2-Tetrahydrofuroic acid
87392-05-0
25g
¥176.0 2021-09-08
Enamine
EN300-116234-0.1g
(2R)-oxolane-2-carboxylic acid
87392-05-0 95%
0.1g
$19.0 2023-02-18
Ambeed
A117217-25g
(R)-2-Tetrahydrofuroic acid
87392-05-0 98%
25g
$28.0 2025-02-28

(2R)-oxolane-2-carboxylic acid Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  0 °C → 25 °C; 30 min, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Chiral ammonium hypoiodite salt-catalyzed enantioselective oxidative cycloetherification to 2-acyl tetrahydrofurans
Uyanik, Muhammet; et al, Chemistry Letters, 2016, 45(3), 353-355

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Titanium ethoxide Catalysts: Palladium dihydroxide Solvents: N-Methyl-2-pyrrolidone ;  22 h, 30 bar, rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  20 h, 90 °C; cooled
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 5
Referencia
Highly diastereoselective hydrogenation of furan-2-carboxylic acid derivatives on heterogeneous catalysts
Sebek, Michael; et al, Synlett, 2009, (3), 461-465

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Cesium carbonate Solvents: Acetonitrile ;  30 min, rt
1.2 4 h, rt
2.1 Reagents: Titanium ethoxide Catalysts: Palladium dihydroxide Solvents: N-Methyl-2-pyrrolidone ;  22 h, 30 bar, rt
3.1 Reagents: Hydrochloric acid Solvents: Water ;  20 h, 90 °C; cooled
3.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 5
Referencia
Highly diastereoselective hydrogenation of furan-2-carboxylic acid derivatives on heterogeneous catalysts
Sebek, Michael; et al, Synlett, 2009, (3), 461-465

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: Proteinase Solvents: Water ;  20 h, pH 10, 10 °C
1.2 Reagents: Hydrochloric acid ,  Ammonium sulfate Solvents: Water ;  pH 2
1.3 Solvents: tert-Butyl methyl ether
Referencia
A scalable chemoenzymic preparation of (R)-tetrahydrofuran-2-carboxylic acid
Fujima, Yoshito; et al, Tetrahedron: Asymmetry, 2003, 14(10), 1385-1391

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Toluene ,  Water ;  rt; 6 h, 75 - 77 °C; 77 °C → rt
1.2 Reagents: Ammonium sulfate Solvents: Water
2.1 Reagents: Sulfuric acid ,  Ammonium sulfate Catalysts: Triacylglycerol lipase Solvents: Isopropanol ,  Water
Referencia
A scalable chemoenzymic preparation of (R)-tetrahydrofuran-2-carboxylic acid
Fujima, Yoshito; et al, Tetrahedron: Asymmetry, 2003, 14(10), 1385-1391

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  20 h, 90 °C; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 5
Referencia
Highly diastereoselective hydrogenation of furan-2-carboxylic acid derivatives on heterogeneous catalysts
Sebek, Michael; et al, Synlett, 2009, (3), 461-465

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: (S)-1-Phenylethylamine Solvents: Dichloromethane ,  Ethyl acetate ;  rt; rt → reflux; 15 min, reflux
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  30 min, pH 13, reflux
Referencia
Synthesis of (2R)-tetrahydro-2-furancarbothioic acid [R-(+)-thiotetrahydrofuran-2-carboxylic acid]
Li, Juan; et al, Shenyang Yaoke Daxue Xuebao, 2008, 25(9), 714-715

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ;  45 min, rt
1.2 24 h, rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  20 h, 90 °C; cooled
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 5
Referencia
Highly diastereoselective hydrogenation of furan-2-carboxylic acid derivatives on heterogeneous catalysts
Sebek, Michael; et al, Synlett, 2009, (3), 461-465

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Methyl triflate Solvents: Dichloromethane ;  25 °C; 1 h, rt
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  30 min, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  0 °C → 25 °C; 30 min, 25 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Chiral ammonium hypoiodite salt-catalyzed enantioselective oxidative cycloetherification to 2-acyl tetrahydrofurans
Uyanik, Muhammet; et al, Chemistry Letters, 2016, 45(3), 353-355

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Cumene hydroperoxide Catalysts: 4,4′-Spirobi[4H-dinaphth[2,1-c:1′,2′-e]azepinium], 3,3′,5,5′-tetrahydro-2,6-bis[… Solvents: tert-Butyl methyl ether ;  2 h, 25 °C
2.1 Reagents: Methyl triflate Solvents: Dichloromethane ;  25 °C; 1 h, rt
2.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  30 min, rt
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  0 °C → 25 °C; 30 min, 25 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Chiral ammonium hypoiodite salt-catalyzed enantioselective oxidative cycloetherification to 2-acyl tetrahydrofurans
Uyanik, Muhammet; et al, Chemistry Letters, 2016, 45(3), 353-355

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Ammonium sulfate Catalysts: Triacylglycerol lipase Solvents: Isopropanol ,  Water
Referencia
A scalable chemoenzymic preparation of (R)-tetrahydrofuran-2-carboxylic acid
Fujima, Yoshito; et al, Tetrahedron: Asymmetry, 2003, 14(10), 1385-1391

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Toluene ,  Water ;  rt; 4.5 h, reflux; reflux → rt
1.2 Reagents: Sulfuric acid Solvents: Water ;  reflux; reflux → rt
1.3 Solvents: Toluene
2.1 Reagents: Potassium hydroxide Catalysts: Proteinase Solvents: Water ;  20 h, pH 10, 10 °C
2.2 Reagents: Hydrochloric acid ,  Ammonium sulfate Solvents: Water ;  pH 2
2.3 Solvents: tert-Butyl methyl ether
Referencia
A scalable chemoenzymic preparation of (R)-tetrahydrofuran-2-carboxylic acid
Fujima, Yoshito; et al, Tetrahedron: Asymmetry, 2003, 14(10), 1385-1391

(2R)-oxolane-2-carboxylic acid Raw materials

(2R)-oxolane-2-carboxylic acid Preparation Products

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